![molecular formula C11H8Cl2N2 B1612396 5-(3,4-Dichlorophenyl)pyridin-2-amine CAS No. 926224-90-0](/img/structure/B1612396.png)
5-(3,4-Dichlorophenyl)pyridin-2-amine
Overview
Description
5-(3,4-Dichlorophenyl)pyridin-2-amine is a chemical compound with the CAS Number: 926224-90-0. Its molecular weight is 239.1 and its IUPAC name is 5-(3,4-dichlorophenyl)-2-pyridinamine .
Molecular Structure Analysis
The molecular structure of 5-(3,4-Dichlorophenyl)pyridin-2-amine is characterized by a pyridine ring attached to a dichlorophenyl group. The InChI code for this compound is 1S/C11H8Cl2N2/c12-9-3-1-7 (5-10 (9)13)8-2-4-11 (14)15-6-8/h1-6H, (H2,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3,4-Dichlorophenyl)pyridin-2-amine include a molecular weight of 239.1 and a linear formula of C11H8Cl2N2 .Scientific Research Applications
Chemical Properties
“5-(3,4-Dichlorophenyl)pyridin-2-amine” is a chemical compound with the CAS Number: 926224-90-0 and a molecular weight of 239.1 . It has a linear formula of C11H8Cl2N2 .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This compound has been used in the synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .
Anticancer Research
The synthesized pyrrolo[2,3-d]pyrimidine derivatives were tested in vitro against seven selected human cancer cell lines . Some compounds showed promising cytotoxic effects against certain cancer cell lines .
Molecular Docking Studies
Molecular docking studies were conducted with some of the synthesized compounds . These studies showed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein .
Gene Expression Studies
At the gene expression level, certain compounds up-regulated P53, BAX, DR4 and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .
Protein Level Studies
At the protein level, certain compounds increased the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 in treated MCF7 cells .
Cell Cycle Studies
Certain compounds caused cell cycle arrest at the G1/S phase in MCF7 cells .
Apoptotic Death Induction
Some compounds induced the apoptotic death of MCF7 cells . In addition, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dichlorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-7(5-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCYRNAFOGGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588087 | |
Record name | 5-(3,4-Dichlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)pyridin-2-amine | |
CAS RN |
926224-90-0 | |
Record name | 5-(3,4-Dichlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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